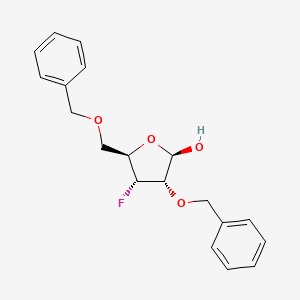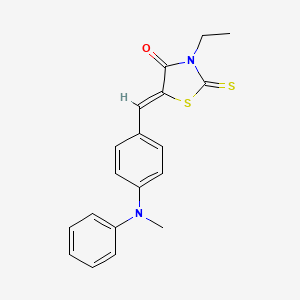
(E)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is an organic compound characterized by the presence of a methoxybenzylidene group attached to a dihydropyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole typically involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydro-2H-pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (E)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazate
- S-octyl (E)-3-(4-methoxybenzylidene)dithiocarbazate
- 2,6-bis((E)-4-methoxybenzylidene)cyclohexan-1-one
Uniqueness
(E)-4-(4-Methoxybenzylidene)-3,4-dihydro-2H-pyrrole is unique due to its specific structural features, such as the methoxybenzylidene group attached to the dihydropyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
(4E)-4-[(4-methoxyphenyl)methylidene]-2,3-dihydropyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11/h2-5,8-9H,6-7H2,1H3/b11-8+ |
InChI-Schlüssel |
JSXBJMIAZDKXEN-DHZHZOJOSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\CCN=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2CCN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


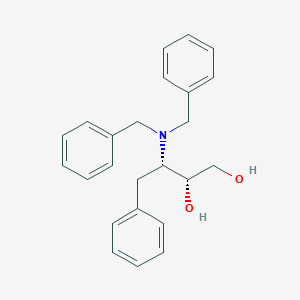
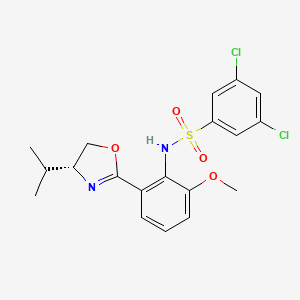
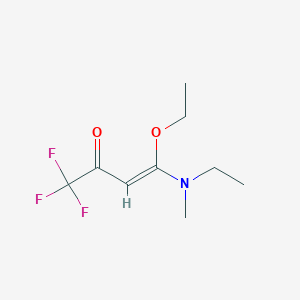

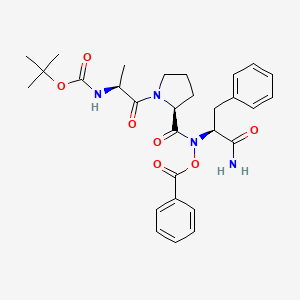
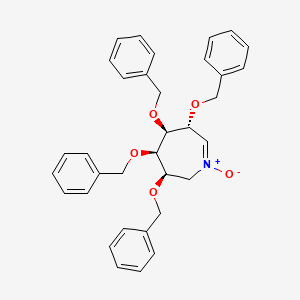
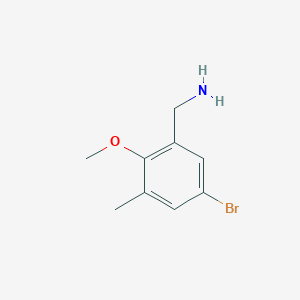
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
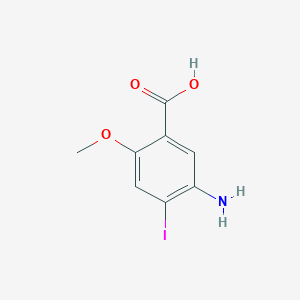
![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
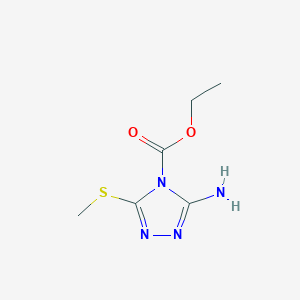
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
